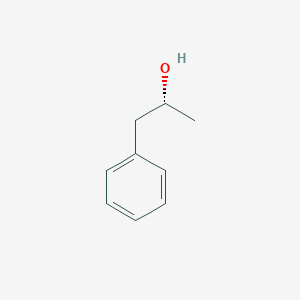

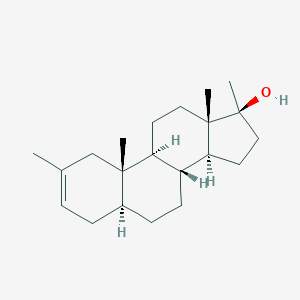

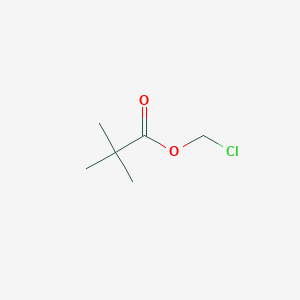

![molecular formula C₁₅H₂₀O₄ B041558 2-{[(5-甲基己基)氧基]羰基}苯甲酸 CAS No. 92135-04-1](/img/structure/B41558.png)

2-{[(5-甲基己基)氧基]羰基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study and synthesis of specific benzoic acid derivatives, including those similar to "2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid," are crucial in various fields, including material science, pharmaceuticals, and organic chemistry. These compounds' unique properties and functionalities make them valuable for numerous applications.

Synthesis Analysis

The synthesis of complex benzoic acid derivatives often involves multi-step reactions, including condensation, esterification, and functional group transformations. For example, the synthesis of specific benzoic acid derivatives has been achieved through reactions involving various catalysts and conditions that ensure the introduction of specific functional groups into the benzoic acid backbone (Taylor et al., 1996).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and electron diffraction. These methods reveal the conformation, bonding, and overall geometry of the compounds, providing insights into their chemical behavior and interaction potential (Aarset et al., 2006).

科学研究应用

公共卫生中的媒介控制

该化合物已被评估为针对埃及伊蚊、淡色库蚊和斯氏按蚊等蚊种的杀幼虫剂 。这些蚊子是登革热、疟疾和寨卡病毒等疾病的媒介,对公共卫生构成重大威胁。该化合物在幼虫中表现出高死亡率,表明其有潜力成为合成杀虫剂的环保替代品。

抗氧化特性

研究表明,“2-{[(5-甲基己基)氧基]羰基}苯甲酸”治疗后可以提高超氧化物歧化酶和过氧化氢酶等抗氧化酶的水平 。这表明其在开发抗氧化剂治疗或补充剂方面的潜在应用。

生物毒性评估

该化合物的生物毒性已得到评估,结果表明它会导致昆虫的 DNA 损伤,这已通过彗星试验得到证实 。这种特性可以用于开发在遗传水平上靶向害虫的生物杀虫剂。

农业应用

在农业中,该化合物的杀幼虫特性可用于保护作物免受害虫侵害,而不会伤害像Gambusia affinis这样的有益物种,该物种不受该化合物影响 。这种特异性对于维持生态平衡至关重要。

工业杀虫剂开发

该化合物的有效性和物种特异性作用使其成为开发新型杀虫剂的候选物质。其生态兼容性是希望生产环保农药的行业的关键因素 。

生物技术研究

该化合物诱导生物体产生氧化应激反应的能力可能在生物技术研究中具有价值,特别是在与应激生理学和抗逆转基因植物或生物体的开发相关的研究中 。

环境安全性

作用机制

Target of Action

The primary targets of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid are mosquitoes, specifically Aedes aegypti , Culex quinquefasciatus , and Anopheles stephensi . These species are vectors for many diseases of public health concern .

Mode of Action

The compound interacts with its targets by causing a high percent mortality rate in a dose-dependent manner . It significantly increases the level of superoxide dismutase , catalase , α, β esterase and Glutathione-S-transferase after 24 hours of the treatment period .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and detoxification. The increase in superoxide dismutase and catalase levels suggests an enhanced response to oxidative stress, while the increase in α, β esterase and Glutathione-S-transferase levels indicates an increased detoxification process .

Pharmacokinetics

The compound’s effectiveness in causing mortality in mosquitoes suggests that it is readily bioavailable and can reach its target effectively .

Result of Action

The compound causes DNA damage in all tested insects, as confirmed by the comet assay . Histopathological examinations of treated larvae showed shrunken body posture, damaged epithelial cells, and microvillus as compared to control organisms .

Action Environment

This suggests that the compound’s action, efficacy, and stability may be influenced by the specific biological and environmental factors associated with its target species .

安全和危害

属性

IUPAC Name |

2-(5-methylhexoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEXECONEPQHOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913546 |

Source

|

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92135-04-1, 97906-34-8 |

Source

|

| Record name | Mono-5-methylhexylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092135041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

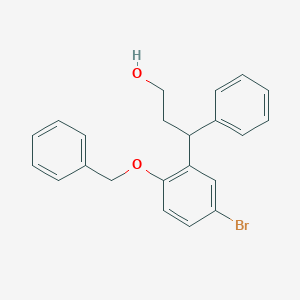

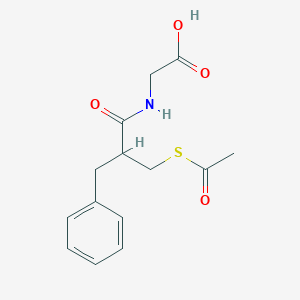

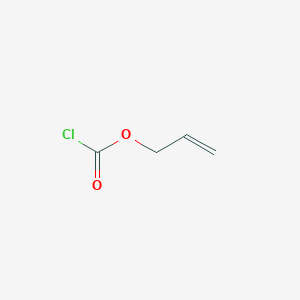

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)

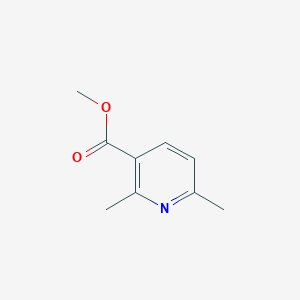

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)